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derivatives of 4-Bromo-2-methoxy-3-
methylpyridine and their physical properties
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Compound of Interest

4-Bromo-2-methoxy-3-
Compound Name:
methylpyridine

Cat. No.: B595485

An In-depth Technical Guide to the Derivatives of 4-Bromo-2-methoxy-3-methylpyridine:
Synthesis, Properties, and Potential Applications

Disclaimer: Direct experimental data on the derivatives of 4-Bromo-2-methoxy-3-
methylpyridine is limited in publicly available scientific literature. The information presented
herein is a technical guide based on the established chemistry of structurally similar pyridine
compounds. Experimental protocols and potential properties are derived from analogous
reactions and should be considered predictive.

Introduction

4-Bromo-2-methoxy-3-methylpyridine (CAS No. 112197-12-3) is a halogenated and
substituted pyridine derivative.[1] Its structure, featuring a reactive bromine atom at the C4
position, a methoxy group at C2, and a methyl group at C3, makes it a valuable and versatile
building block for the synthesis of a diverse range of more complex heterocyclic compounds.
The pyridine scaffold is a core component in numerous pharmaceuticals and functional
materials, and substituted pyridines are of significant interest to researchers in medicinal
chemistry and drug development.[2][3]

This guide provides a comprehensive overview of the potential synthetic pathways for creating
derivatives of 4-Bromo-2-methoxy-3-methylpyridine, outlines predicted physical properties,
and presents detailed experimental protocols based on well-established chemical reactions like
the Suzuki-Miyaura cross-coupling.
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Core Compound Properties:
e Molecular Formula: C7HsBrNOJ[1]
e Molecular Weight: 202.05 g/mol [1]

o General Reactivity: The bromine atom at the 4-position is the primary site for synthetic
modification, typically via transition-metal-catalyzed cross-coupling reactions.

Synthetic Pathways and Key Derivatives

The primary route for the derivatization of 4-Bromo-2-methoxy-3-methylpyridine involves the
substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions are among the
most efficient and widely used methods for forming new carbon-carbon and carbon-heteroatom
bonds at this position.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl compounds by coupling an
organoboron reagent (boronic acid or ester) with an organic halide.[4][5] This reaction is highly
tolerant of various functional groups, making it ideal for the synthesis of complex pyridine
derivatives.[4] For 4-Bromo-2-methoxy-3-methylpyridine, this would involve reacting it with
various aryl or heteroaryl boronic acids to yield 4-aryl-2-methoxy-3-methylpyridine derivatives.

A general workflow for this synthetic approach is visualized below.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=84688
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=84688
https://www.benchchem.com/product/b595485?utm_src=pdf-body
https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Suzuki_Coupling_of_2_Bromo_4_methylpyridine_with_Various_Boronic_Acids.pdf
https://www.mdpi.com/1420-3049/22/2/190
https://www.benchchem.com/product/b595485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

General Workflow for Suzuki-Miyaura Coupling
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Caption: Synthetic workflow for Suzuki-Miyaura cross-coupling.

Physical Properties of Potential Derivatives

The physical properties of derivatives will depend on the nature of the substituent introduced at
the 4-position. The following table provides predicted properties for a series of hypothetical 4-

aryl derivatives based on known structure-property relationships.
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) Predicted .
o Predicted Predicted .
Derivative Molecular ] ] Predicted
Molecular . Melting Point o
Name Weight ( g/mol Solubility
Formula ) (°C)
Soluble in
2-Methoxy-3- .
organic solvents
methyl-4- Ci13Hi3NO 199.25 70 - 85
o (DCM, EtOAc,
phenylpyridine
Acetone)
Soluble in
2-Methoxy-4-(4- )
organic solvents,
methoxyphenyl)-  Ci4H1sNOz2 229.27 90 - 105 ) )
- slightly in hot
3-methylpyridine
ethanol
4-(4-
Chlorophenyl)-2- Soluble in
C13H12CINO 233.70 85 - 100 _
methoxy-3- organic solvents
methylpyridine
2-Methoxy-3-
methyl-4- Soluble in
) C11H11NOS 205.28 75-90 )
(thiophen-3- organic solvents
yl)pyridine

Note: These values are estimations and require experimental verification.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 4-aryl-2-methoxy-

3-methylpyridine derivative via a Suzuki-Miyaura cross-coupling reaction. This protocol is

adapted from established procedures for similar bromo-pyridine compounds.[4][6]

Synthesis of 2-Methoxy-3-methyl-4-phenylpyridine

Materials:

e 4-Bromo-2-methoxy-3-methylpyridine (1.0 eq)
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e Phenylboronic acid (1.2 eq)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

o Potassium Carbonate (K2COs3) (2.0 eq)

e 1,4-Dioxane

o Water

o Ethyl Acetate

e Brine (saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

Procedure:

e To an oven-dried Schlenk flask, add 4-Bromo-2-methoxy-3-methylpyridine, phenylboronic
acid, Pd(PPhs)s, and K2COs.

o Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.qg.,
Nitrogen or Argon) three times.

e Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

o Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the
reaction progress using Thin Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.

» Dilute the mixture with ethyl acetate and water. Separate the organic layer.

e Wash the organic layer sequentially with water and then brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure to obtain the crude product.
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 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-Methoxy-3-methyl-4-
phenylpyridine.

o Characterize the final product using *H NMR, 3C NMR, and mass spectrometry to confirm its

structure and purity.

Potential Biological Activity and Signhaling Pathways

While no biological data exists for derivatives of 4-Bromo-2-methoxy-3-methylpyridine,
related structures such as 2-substituted-4-methylpyridine derivatives have shown potential as
anticancer and antimicrobial agents.[3] Furthermore, bromophenol derivatives have been
investigated for antioxidant and anticancer activities.[7]

Should derivatives of 4-Bromo-2-methoxy-3-methylpyridine exhibit cytotoxic activity against
cancer cells, a potential mechanism could involve the modulation of key signaling pathways
implicated in cell growth and survival, such as the MAPK or NF-kB pathways. The diagram
below illustrates a hypothetical inhibitory action on a generic kinase signaling pathway.
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Hypothetical Kinase Pathway Inhibition
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Caption: Hypothesized inhibition of a kinase signaling cascade.
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Conclusion

4-Bromo-2-methoxy-3-methylpyridine represents a promising starting material for the
development of novel substituted pyridine compounds. Its reactivity, particularly in palladium-
catalyzed cross-coupling reactions, allows for the synthesis of a wide library of derivatives.
While direct experimental data is sparse, the chemistry of analogous compounds suggests that
these derivatives would be valuable for screening in drug discovery programs, particularly in
oncology and infectious diseases. Further research is necessary to synthesize and
characterize these compounds and to validate their potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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